5-Fluoro-1h-pyrazolo[3,4-b]pyridine-3-carboxylic acid
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Overview
Description
5-Fluoro-1h-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of a fluorine atom at the 5-position and a carboxylic acid group at the 3-position of the pyrazolo[3,4-b]pyridine core imparts unique chemical and biological properties to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1h-pyrazolo[3,4-b]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 2-chloro-5-fluoronicotinic acid with hydrazine hydrate to form the corresponding hydrazone. This intermediate then undergoes cyclization under acidic conditions to yield the desired pyrazolopyridine derivative .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes often include steps to ensure high yield and purity, such as recrystallization and chromatographic purification .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The fluorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Various substituted pyrazolopyridine derivatives.
Scientific Research Applications
5-Fluoro-1h-pyrazolo[3,4-b]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Fluoro-1h-pyrazolo[3,4-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom and carboxylic acid group play crucial roles in binding to enzymes or receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on the target .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
5-Chloro-1h-pyrazolo[3,4-b]pyridine-3-carboxylic acid: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and biological activity.
Uniqueness: The presence of the fluorine atom at the 5-position distinguishes 5-Fluoro-1h-pyrazolo[3,4-b]pyridine-3-carboxylic acid from its analogs. This fluorine atom enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
5-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN3O2/c8-3-1-4-5(7(12)13)10-11-6(4)9-2-3/h1-2H,(H,12,13)(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPUBXOFDNKYLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NNC(=C21)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10733837 |
Source
|
Record name | 5-Fluoro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10733837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211586-74-1 |
Source
|
Record name | 5-Fluoro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10733837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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